molecular formula C9H13NO B3112694 O-[2-(3-methylphenyl)ethyl]hydroxylamine CAS No. 191473-36-6

O-[2-(3-methylphenyl)ethyl]hydroxylamine

Cat. No.: B3112694
CAS No.: 191473-36-6
M. Wt: 151.21 g/mol
InChI Key: GCXFBADANUZLHG-UHFFFAOYSA-N
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Description

O-[2-(3-Methylphenyl)ethyl]hydroxylamine is a hydroxylamine derivative featuring a 3-methylphenyl ethyl group attached to the hydroxylamine oxygen. This structural motif places it within a broader class of hydroxylamine derivatives, which are characterized by the presence of an -NH-O- functional group linked to aromatic or aliphatic substituents.

Properties

IUPAC Name

O-[2-(3-methylphenyl)ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)5-6-11-10/h2-4,7H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXFBADANUZLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(3-methylphenyl)ethyl]hydroxylamine typically involves the reaction of 3-methylphenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C. The product is then extracted using an organic solvent like ether and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

O-[2-(3-methylphenyl)ethyl]hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reaction conditions vary depending on the specific reagents used.

Major Products Formed

    Oxidation: The major product is a nitroso compound.

    Reduction: The major product is an amine.

    Substitution: The major products are substituted hydroxylamines.

Scientific Research Applications

O-[2-(3-methylphenyl)ethyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in biological systems, particularly in the context of enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-[2-(3-methylphenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Structural Features :

  • Hydroxylamine core : The -NH-O- group confers redox activity and nucleophilic properties.

However, structurally analogous compounds (e.g., substituted benzyl- or ethyl-hydroxylamines) are well-documented, enabling indirect comparisons.

Comparison with Similar Compounds

The following analysis compares O-[2-(3-methylphenyl)ethyl]hydroxylamine with hydroxylamine derivatives from the evidence, focusing on molecular properties, reactivity, and applications.

Structural Analogues and Substitution Effects

Compound Name CAS Number Molecular Formula Substituent Features Key Properties/Applications References
O-[(3-Methoxyphenyl)methyl]hydroxylamine HCl 3839-39-2 C₈H₁₂ClNO₂ Methoxy group at para position Intermediate in organic synthesis
O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine 630108-43-9 Not provided Methoxy group at meta position Intellectual property restrictions noted
O-[2-(2-Fluoroethoxy)ethyl]hydroxylamine HCl - C₄H₁₀FNO₂ Fluoroethoxy chain Predicted pKa: 4.28; used in drug design
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine 535975-99-6 Not provided Trifluoromethoxy group High electronegativity for catalysis
Dopamine HCl 62-31-7 C₈H₁₂ClNO₂ Catechol ring (3,4-dihydroxyphenyl) Neurotransmitter; medical applications

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., trifluoromethoxy in ) that enhance electrophilicity.
  • Positional Isomerism : Substitution at the meta position (as in the target compound) may confer distinct steric and electronic effects compared to para-substituted analogues (e.g., O-[(3-methoxyphenyl)methyl]hydroxylamine HCl ).

Physicochemical Properties

Available data for analogues suggest:

  • Solubility : Hydroxylamine derivatives with hydrophobic substituents (e.g., trifluoromethyl or silyl groups ) exhibit lower aqueous solubility.
  • Stability : Compounds like O-(2-tert-butoxyethyl)hydroxylamine show predicted boiling points of ~186°C, indicating thermal stability suitable for high-temperature reactions.

Biological Activity

O-[2-(3-methylphenyl)ethyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group that can interact with various biological molecules. The presence of the 3-methylphenyl group contributes to its lipophilicity, potentially influencing its biological interactions.

The biological activity of hydroxylamines, including this compound, is primarily attributed to their ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, such as:

  • Antioxidant Activity : Hydroxylamines can scavenge free radicals, thus exhibiting antioxidant properties.
  • Antimicrobial Activity : Some derivatives have shown activity against bacterial and fungal strains.
  • Potential Therapeutic Applications : Investigated for roles in drug development and as therapeutic agents in various diseases.

1. Antioxidant Properties

Hydroxylamines are known for their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Hydroxylamines have been studied for their effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

3. Anti-inflammatory Effects

Hydroxylamines have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The exact mechanisms remain under investigation but may involve modulation of cytokine production or inhibition of inflammatory pathways.

4. Anticancer Potential

Some studies suggest that hydroxylamines can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth.

Case Studies

  • Anticancer Activity : A study investigating the anticancer potential of hydroxylamine derivatives found that certain compounds displayed significant antitumor activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for therapeutic use.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of hydroxylamine derivatives against clinical isolates of bacteria and fungi. The results indicated that several derivatives exhibited promising activity against resistant strains, highlighting their potential as novel antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-[2-(3-methylphenyl)ethyl]hydroxylamine
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O-[2-(3-methylphenyl)ethyl]hydroxylamine

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